molecular formula C15H12ClF3O2 B8250093 2-(4-(4-Chloro-3-(trifluoromethyl)phenoxy)phenyl)ethanol

2-(4-(4-Chloro-3-(trifluoromethyl)phenoxy)phenyl)ethanol

Cat. No. B8250093
M. Wt: 316.70 g/mol
InChI Key: KOGJRWLMIOGPRO-UHFFFAOYSA-N
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Patent
US09273054B2

Procedure details

To a mixture of 1-chloro-4-[(4-ethenylphenyl)oxy]-2-(trifluoromethyl)benzene (3.8 g, 12.72 mmol) in anhydrous tetrahydrofuran (50 mL) was added 9-BBN (50.9 mL, 25.4 mmol) dropwise at 0° C. The reaction mixture was stirred at rt overnight, then sodium hydroxide (42.4 mL, 127 mmol) and H2O2 (2.60 mL, 25.4 mmol) were added at 0° C. The reaction mixture was stirred for 2 h at 50° C., and quenched with aq. Na2SO3 and then concentrated. Purification via mass-directed auto-preparation afforded the title compound (2.0 g).
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
50.9 mL
Type
reactant
Reaction Step Two
Quantity
42.4 mL
Type
reactant
Reaction Step Three
Name
Quantity
2.6 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][C:9]2[CH:14]=[CH:13][C:12]([CH:15]=[CH2:16])=[CH:11][CH:10]=2)=[CH:4][C:3]=1[C:17]([F:20])([F:19])[F:18].B1C2CCCC1CCC2.[OH-:30].[Na+].OO>O1CCCC1>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][C:9]2[CH:10]=[CH:11][C:12]([CH2:15][CH2:16][OH:30])=[CH:13][CH:14]=2)=[CH:4][C:3]=1[C:17]([F:18])([F:19])[F:20] |f:2.3|

Inputs

Step One
Name
Quantity
3.8 g
Type
reactant
Smiles
ClC1=C(C=C(C=C1)OC1=CC=C(C=C1)C=C)C(F)(F)F
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
50.9 mL
Type
reactant
Smiles
B1C2CCCC1CCC2
Step Three
Name
Quantity
42.4 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
2.6 mL
Type
reactant
Smiles
OO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at rt overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for 2 h at 50° C.
Duration
2 h
CUSTOM
Type
CUSTOM
Details
quenched with aq. Na2SO3
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Purification
CUSTOM
Type
CUSTOM
Details
via mass-directed auto-preparation

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC1=C(C=C(C=C1)OC1=CC=C(C=C1)CCO)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 2 g
YIELD: CALCULATEDPERCENTYIELD 49.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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